molecular formula C9H13N3O2 B2691358 N-propyl-2-(pyrimidin-2-yloxy)acetamide CAS No. 1286726-85-9

N-propyl-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2691358
CAS No.: 1286726-85-9
M. Wt: 195.222
InChI Key: LCJVWZNCAYVHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-2-(pyrimidin-2-yloxy)acetamide: is a chemical compound with the molecular formula C9H13N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of pyrimidine-2-ol with N-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to complete the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-propyl-2-(pyrimidin-2-yloxy)acetic acid, while reduction may produce N-propyl-2-(pyrimidin-2-yloxy)ethanol .

Scientific Research Applications

N-propyl-2-(pyrimidin-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-propyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(pyrimidin-2-yloxy)acetamide
  • N-ethyl-2-(pyrimidin-2-yloxy)acetamide
  • N-butyl-2-(pyrimidin-2-yloxy)acetamide

Uniqueness

N-propyl-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific alkyl chain length (propyl group), which can influence its biological activity and chemical properties. Compared to its analogs with different alkyl groups, it may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-propyl-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-4-10-8(13)7-14-9-11-5-3-6-12-9/h3,5-6H,2,4,7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJVWZNCAYVHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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